![molecular formula C8H12N2O2S B2363524 2-Amino-4,5-dimethylbenzene-1-sulfonamide CAS No. 1042519-80-1](/img/structure/B2363524.png)
2-Amino-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Amino-4,5-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, an amino group, and a sulfonamide group .Scientific Research Applications
Synthesis and Structural Studies
2-Amino-4,5-dimethylbenzene-1-sulfonamide and its derivatives are extensively studied for their synthesis and structural properties. Courtin, Tobel, and Doswald (1978) explored the synthesis of sulfonated derivatives of dimethylbenzene, which include compounds structurally related to this compound. They focused on direct sulfonation and subsequent reactions to yield various sulfonic acids (Courtin, Tobel, & Doswald, 1978). Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods, highlighting the significance of molecular conformation in pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Biological Applications and Antibacterial Properties
Sulfonamide derivatives, including those structurally similar to this compound, have been researched for their biological applications. Adrian et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies raised against sulfonamide antibiotic congeners (Adrian, Font, Diserens, Sánchez-Baeza, & Marco, 2009). Kalgutkar, Jones, and Sawant (2010) discussed the sulfonamide group's widespread use in medicinal chemistry, including its role in sulfonamide antibacterials (Kalgutkar, Jones, & Sawant, 2010).
Antitumor and Antiviral Properties
Research has also highlighted the antitumor and antiviral properties of sulfonamide derivatives. Owa et al. (2002) evaluated sulfonamide-focused libraries in antitumor screens, identifying potent cell cycle inhibitors (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002). Humphreys et al. (2003) examined the structure-metabolism relationships of sulfonamide derivatives to identify selective endothelin antagonists with favorable pharmacokinetics (Humphreys, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, & Morrison, 2003).
Enzyme Inhibition and Molecular Interaction Studies
Studies also focus on enzyme inhibition properties of sulfonamides. Ilies et al. (2003) prepared halogenated sulfonamides and investigated them as inhibitors of the tumor-associated enzyme carbonic anhydrase IX (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003). Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, exploring their antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).
Mechanism of Action
While the specific mechanism of action for 2-Amino-4,5-dimethylbenzene-1-sulfonamide is not mentioned, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
2-amino-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFADJHQRJDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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